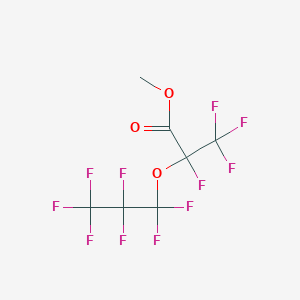

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate

Vue d'ensemble

Description

“Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate” is a highly fluorinated organic compound with the molecular formula C7H3F11O3 . It has a molecular weight of 344.07900 . It is also known as "Perfluoro (2-methyl-3-oxahexanoic acid) methyl ester" .

Synthesis Analysis

The production process involves 2 molecules of Hexafluoropropylene oxide (HFPO) to produce Hexafluoropropylene oxide dimer acid fluoride (FRD-903). The ammonium salt of FRD-903 is FRD-902 (ammonium (2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate)), which is the specific chemical which Chemours has trademarked as part of GenX process .Molecular Structure Analysis

The molecular structure of this compound can be found on various chemical databases such as ChemSpider .Physical And Chemical Properties Analysis

This compound has a density of 1.607g/cm3 and a boiling point of 175.8ºC at 760mmHg . Its exact mass is 343.99100 and it has a vapour pressure of 1.13mmHg at 25°C .Applications De Recherche Scientifique

Replacement for Perfluorooctanoic Acid (PFOA)

“Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate” was designed to replace perfluorooctanoic acid (PFOA), which has been mostly phased out of U.S. production due to environmental persistence, detectable human, and wildlife serum concentrations, and reports of systemic toxicity .

Immunomodulatory Effects

Studies have been conducted to evaluate the immunomodulatory effects of this compound. In rodent models, PFOA exposure suppresses T cell-dependent antibody responses (TDAR) and vaccine responses in exposed humans. This compound appears less potent at suppressing TDAR relative to PFOA, but it produces detectable changes in parameters affected by PFOA .

Industrial Applications

This compound is extremely useful as polymerization aids and surfactants for the processing of myriad consumer and industrial products .

Environmental Persistence

One of the reasons this compound was designed to replace PFOA is due to its environmental persistence. It is extremely persistent in the environment, and some bioaccumulate in wildlife and humans .

Study of Toxic Effects

This compound is being studied for its toxic effects. While it appears less potent at suppressing TDAR relative to PFOA, it produces detectable changes in parameters affected by PFOA .

Mécanisme D'action

Target of Action

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate, also known as Methyl perfluoro(2-methyl-3-oxahexanoate), primarily targets the immune system. In particular, it affects T cell-dependent antibody responses (TDAR) and vaccine responses .

Mode of Action

This compound interacts with its targets by suppressing T cell-dependent antibody responses. This suppression can affect the immune response to vaccines .

Biochemical Pathways

It is known that the compound can cause changes in parameters affected by perfluorooctanoic acid (pfoa), a compound it was designed to replace .

Pharmacokinetics

It has been observed that females have less serum accumulation and higher clearance than males, and males have higher urine concentrations than females at all times and doses .

Result of Action

The compound’s action results in detectable changes in parameters affected by PFOA. For example, relative liver weight at 10 and 100 mg/kg and peroxisome proliferation at 100 mg/kg were increased in both sexes. TDAR was suppressed in females at 100 mg/kg. T lymphocyte numbers were increased in males at 100 mg/kg; B lymphocyte numbers were unchanged in both sexes .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound was designed to replace PFOA, which has been mostly phased out of U.S. production due to environmental persistence, detectable human, and wildlife serum concentrations, and reports of systemic toxicity .

Safety and Hazards

Orientations Futures

“Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate” was designed to replace perfluorooctanoic acid (PFOA), which has been mostly phased out of U.S. production due to environmental persistence, detectable human and wildlife serum concentrations, and reports of systemic toxicity . Further studies are necessary to determine its full immunomodulatory profile and potential synergism with other per- and polyfluoroalkyl substances of environmental concern .

Propriétés

IUPAC Name |

methyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F11O3/c1-20-2(19)3(8,5(11,12)13)21-7(17,18)4(9,10)6(14,15)16/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKGYKJXZRFRDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F11O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880213 | |

| Record name | Methyl perfluoro(2-propoxypropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate | |

CAS RN |

13140-34-6 | |

| Record name | Methyl undecafluoro-2-methyl-3-oxahexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013140346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl perfluoro(2-propoxypropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Heptafluoropropoxy)-2,3,3,3-tetrafluoropropionic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)

![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)